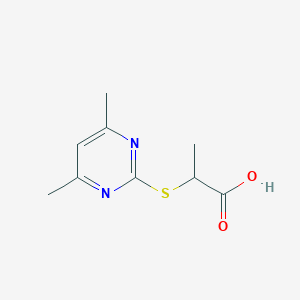

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid

Description

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 433242-31-0) is a sulfur-containing pyrimidine derivative with a propionic acid side chain. The compound features a pyrimidine ring substituted with methyl groups at the 4- and 6-positions and a sulfanyl-propionic acid moiety at the 2-position . It is commercially available for research purposes, priced at $240 for 500 mg, alongside analogs like 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid (CAS 433242-64-9) . Its structural uniqueness lies in the combination of a heteroaromatic pyrimidine core and a thioether-linked carboxylic acid, which may confer distinct physicochemical and biological properties compared to other propionic acid derivatives.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYICVNRPJIHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378250 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433242-31-0 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) at 20–25°C.

-

Stoichiometry : Equimolar ratios of mercaptopyrimidine and bromopropionic acid.

The reaction proceeds via deprotonation of the thiol group to generate a thiolate ion, which attacks the electrophilic carbon of bromopropionic acid (Scheme 1). Excess base ensures complete conversion, while aqueous workup isolates the product as a crystalline solid.

Scheme 1 :

Alternative Halogenated Precursors

Replacing bromopropionic acid with 3-chloropropionic acid reduces reactivity, necessitating elevated temperatures (60–70°C) and prolonged reaction times (12–24 hours). Yields drop to ~60% due to competing hydrolysis.

Synthesis from Chloropyrimidine and Mercaptopropionic Acid

An alternative approach starts with 2-chloro-4,6-dimethylpyrimidine and mercaptopropionic acid , bypassing the need for pre-synthesized mercaptopyrimidine.

Reaction Mechanism

The chlorine atom in chloropyrimidine acts as a leaving group, displaced by the thiolate anion from mercaptopropionic acid (Scheme 2).

Scheme 2 :

Key Parameters

-

Solvent : Dimethylformamide (DMF) enhances solubility of both reactants.

-

Base : Sodium bicarbonate (NaHCO₃) minimizes acid degradation.

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Oxidative Coupling of Disulfide Intermediates

While less common, oxidative dimerization of 4,6-dimethyl-2-mercaptopyrimidine with propionic acid disulfide offers a pathway under controlled conditions.

Methodology

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.

-

Temperature : 0–5°C to prevent over-oxidation to sulfonic acids.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic substitution | 4,6-Dimethyl-2-mercaptopyrimidine + BrCH₂CH₂COOH | KOH, EtOH/H₂O, 25°C | 76–84% | 98–99% |

| Chloropyrimidine route | 2-Chloro-4,6-dimethylpyrimidine + HSCH₂CH₂COOH | NaHCO₃, DMF, 80°C | 68–72% | 95–97% |

| Oxidative coupling | Disulfide + H₂O₂ | H₂O₂, AcOH, 0–5°C | 45–50% | 90–92% |

Key Observations :

-

The nucleophilic substitution method offers the highest yield and scalability.

-

The chloropyrimidine route avoids handling volatile thiols but requires chromatography for purification.

Mechanistic Insights and Side Reactions

Competing Pathways

Solvent Effects

-

Polar Protic Solvents (EtOH/H₂O) : Enhance nucleophilicity of thiolate ions but risk ester hydrolysis.

-

Aprotic Solvents (DMF) : Improve reaction rates for less reactive chlorides but complicate workup.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals.

-

Chromatography : Reserved for pharmaceutical-grade material due to cost.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

Substitution: The propionic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Biochemical Applications

2.1 Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Research on similar pyrimidine-based compounds has shown their ability to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. This opens up possibilities for developing targeted therapies using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid as a lead compound.

Case Study: Enzyme Inhibition Analysis

In a study assessing various pyrimidine derivatives, it was found that certain compounds effectively inhibited enzymes linked to inflammatory responses. The specific activity of these compounds was measured using standard enzyme assays, demonstrating their potential as therapeutic agents.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including alkylation and acylation reactions. Advanced characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Alkylation | KOH in ethanol |

| Step 2 | Acylation | Heating with chloroacetamide |

| Final Product | Purification | Recrystallization from acetic acid |

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid (CAS 433242-64-9)

- Structural Difference : The butyric acid chain (four-carbon) replaces the propionic acid (three-carbon) group.

- However, both compounds share identical pricing and supplier availability, suggesting similar synthesis complexity .

3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 333413-05-1)

- Structural Difference : Substitution of the 4,6-dimethyl groups with a phenyl and an oxo group.

- Impact: The phenyl group enhances aromaticity and electron-withdrawing effects, while the oxo group introduces hydrogen-bonding capacity.

Phenoxy Propionic Acid Derivatives

MCPP (2-(4-Chloro-2-Methylphenoxy)Propionic Acid, CAS 93-65-2)

- Structural Difference: A phenoxy group replaces the pyrimidinylsulfanyl moiety.

- Functional Impact: MCPP is a herbicide with significant toxicity, classified as a carcinogen and skin irritant . In contrast, the target compound’s pyrimidine core may reduce environmental persistence and toxicity, though direct data is lacking.

- Applications : MCPP is used in agriculture, while the target compound’s role is likely restricted to pharmaceutical or chemical research .

2-(2,4-Dichlorophenoxy)Propionic Acid

- Structural Difference: Dichlorophenoxy substituents instead of pyrimidinylsulfanyl.

- Impact : The chlorine atoms increase electronegativity and environmental persistence. This compound requires stringent handling (e.g., vacuum cleanup to avoid dust inhalation), whereas the target compound’s safety profile remains uncharacterized .

Pharmaceutical Propionic Acid Derivatives

Ketoprofen (CAS 22071-15-4)

- Structural Difference : A benzoylphenyl group replaces the pyrimidinylsulfanyl moiety.

- Functional Impact: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID), whereas the target compound’s pyrimidine group may target different biological pathways (e.g., enzyme inhibition or nucleic acid interactions) .

Physicochemical Properties

Biological Activity

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is a compound characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and a sulfanyl group attached to a propionic acid moiety. Its molecular formula is C9H12N2O2S, and it has a molecular weight of approximately 212.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The reactivity of this compound primarily involves nucleophilic substitution reactions due to the presence of the sulfanyl group. This group can participate in various chemical transformations, making the compound versatile for drug development and material science applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against specific bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic functions within microbial cells.

Anticancer Activity

Research on the anticancer properties of this compound suggests that it may inhibit the proliferation of cancer cells. For instance, studies have shown that similar pyrimidine derivatives can selectively target cancerous cells while sparing normal cells. The mechanism often involves interference with cell cycle progression or induction of apoptosis through various signaling pathways .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.09 | Apoptosis induction | |

| HCT-116 | 0.12 | HSP90/TRAP1 pathway | |

| Various | Varies | Enzyme inhibition |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This property is crucial in developing therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related pyrimidine compounds on various cancer cell lines, including HepG2 and PC3. Results indicated significant cytotoxicity at concentrations around 250 µM over 72 hours, suggesting that structural modifications can enhance biological activity .

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives similar to this compound exhibited inhibitory effects against a range of microbial strains including E. coli and S. aureus. These findings support further exploration into its applications as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound may inhibit specific enzymes critical for cellular processes.

- Cell Cycle Modulation : It may affect cell cycle checkpoints leading to apoptosis in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic pathways.

Q & A

Basic Question: What are the recommended synthetic strategies for preparing 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid, and how can reaction conditions be optimized?

Methodological Answer:

A stepwise synthesis approach is typically employed:

Core pyrimidine formation : Condensation of thiourea with acetylacetone derivatives to form the 4,6-dimethylpyrimidine-2-thiol intermediate.

Sulfanyl-propionic acid coupling : React the thiol intermediate with bromo-propionic acid or its derivatives under basic conditions (e.g., NaOH in ethanol) to form the sulfanyl linkage.

Purification : Use recrystallization or column chromatography to isolate the product.

Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry) and identify optimal yields. For example, a factorial design can reduce the number of trials while accounting for interactions between variables .

Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the sulfanyl linkage and pyrimidine ring substitution patterns. For example, the methyl groups on the pyrimidine ring appear as singlets in -NMR.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Calibrate against certified reference standards to ensure accuracy .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Advanced Question: How can computational methods accelerate the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict feasible reaction pathways. For instance, ICReDD’s integrated computational-experimental framework identifies low-energy pathways for sulfanyl group functionalization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to prioritize solvent systems (e.g., DMF vs. THF) for experimental validation.

Advanced Question: What experimental design principles are essential for optimizing catalytic or stoichiometric reactions involving this compound?

Methodological Answer:

- Factorial Design : Test interactions between variables (e.g., catalyst loading, temperature, and solvent) using a 2 factorial design to identify dominant factors affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions. For example, RSM can minimize byproduct formation in esterification reactions .

Advanced Question: How should researchers address contradictions in published data, such as discrepancies in reported reaction yields or spectroscopic data?

Methodological Answer:

- Meta-Analysis : Compare experimental protocols across studies (e.g., solvent purity, instrumentation calibration) to identify confounding variables.

- Replication Studies : Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to validate reproducibility.

- Statistical Validation : Apply ANOVA or t-tests to assess whether differences in yields are statistically significant .

Advanced Question: What role does this compound play in advanced chemical engineering applications, such as membrane technologies or reactor design?

Methodological Answer:

- Membrane Functionalization : The sulfanyl group can anchor the compound to polymer matrices (e.g., polysulfones) to create ion-selective membranes. Optimize grafting density using surface plasmon resonance (SPR) or XPS .

- Reactor Design : In continuous-flow systems, evaluate mass transfer limitations by varying reactor geometry (e.g., microfluidic vs. packed-bed) and monitoring conversion rates .

Advanced Question: What mechanistic insights are required to elucidate its role in multi-step organic syntheses or catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to determine rate-limiting steps (e.g., proton transfer vs. bond formation).

- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate species during reactions. For example, identify transient thiolate intermediates in nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.